

In-Depth Structural Analysis of KHK-IN-1 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: KHK-IN-1 hydrochloride

Cat. No.: B608896

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For Researchers, Scientists, and Drug Development Professionals

Introduction

KHK-IN-1 hydrochloride, also identified as compound 8 in seminal literature, is a potent and selective inhibitor of ketohexokinase (KHK).[1] KHK is the primary enzyme responsible for the phosphorylation of fructose to fructose-1-phosphate, the initial step in fructose metabolism.[1] Dysregulation of this pathway has been implicated in various metabolic disorders, including obesity and diabetes, making KHK a compelling therapeutic target.[1] This technical guide provides a comprehensive structural analysis of **KHK-IN-1 hydrochloride**, compiling key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and analytical workflow.

Chemical and Pharmacokinetic Properties

KHK-IN-1 hydrochloride is a pyrimidinopyrimidine derivative with the chemical name N8-(Cyclopropylmethyl)-N4-(2-(methylthio)phenyl)-2-(piperazin-1-yl)pyrimido[5,4-d]pyrimidine-4,8-diamine hydrochloride. Its chemical and pharmacokinetic properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₇ ClN ₈ S	[2]
Molecular Weight	459.01 g/mol	[2]
KHK IC ₅₀	12 nM	[1]
Cellular IC ₅₀ (HepG2)	400 nM	[3]
Oral Bioavailability (F) in rats	34%	[3]
Half-life (t _{1/2}) in rats (oral)	4 h	[3]
Volume of Distribution (Vd _{ss}) in rats	32 L/kg	[3]
Clearance (CL) in rats	160 mL/min/kg	[3]

Structural Elucidation Data

The structural identity of KHK-IN-1 has been confirmed through mass spectrometry and nuclear magnetic resonance spectroscopy.

Analytical Method	Data	Reference
ESI-MS	m/z 423.4 (M+H) ⁺	[2]
¹ H NMR (400 MHz, DMSO-d ₆)	δ 9.55 (s, 1H), 8.58 (s, 1H), 8.39 (s, 1H), 7.55 (d, J = 7.6 Hz, 1H), 7.33 (t, J = 7.6 Hz, 1H), 7.18 (d, J = 8.0 Hz, 1H), 7.08 (t, J = 7.6 Hz, 1H), 4.02 (br s, 4H), 3.53 (t, J = 6.0 Hz, 2H), 3.09 (br s, 4H), 2.40 (s, 3H), 1.05 (m, 1H), 0.48 (m, 2H), 0.25 (m, 2H)	[2]

X-ray Crystallography

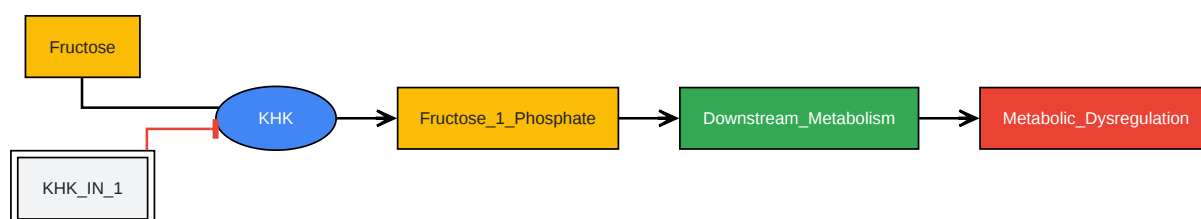
The co-crystal structure of KHK-IN-1 (referred to as compound 8 in the publication) in complex with human ketohexokinase has been determined at a resolution of 2.8 Å.[1] The structure reveals that the inhibitor binds within the ATP-binding pocket of the enzyme.[1] The pyrimidinopyrimidine core forms key interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors.

PDB ID: 3Q92[4]

Note: The ligand in PDB entry 3Q92 is identified as XNB, which corresponds to the structure of KHK-IN-1.

Signaling Pathway and Mechanism of Action

KHK-IN-1 acts as a competitive inhibitor of ketohexokinase, blocking the binding of ATP and subsequent phosphorylation of fructose. This inhibition reduces the production of fructose-1-phosphate and downstream metabolites, thereby mitigating the metabolic consequences of excessive fructose consumption.



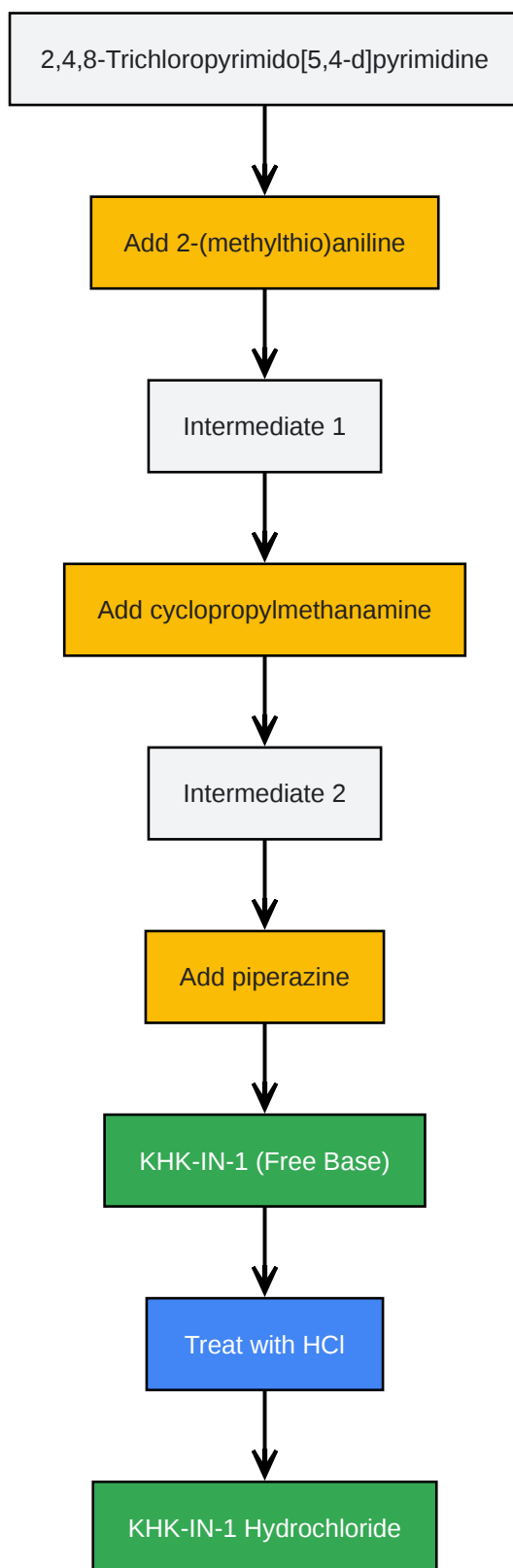
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Caption: KHK-IN-1 inhibits the conversion of fructose to fructose-1-phosphate.

Experimental Protocols

Synthesis of KHK-IN-1 Hydrochloride

The synthesis of KHK-IN-1 is based on a general procedure for pyrimidinopyrimidine derivatives. A key intermediate, 2,4,8-trichloropyrimido[5,4-d]pyrimidine, undergoes sequential nucleophilic substitution reactions.



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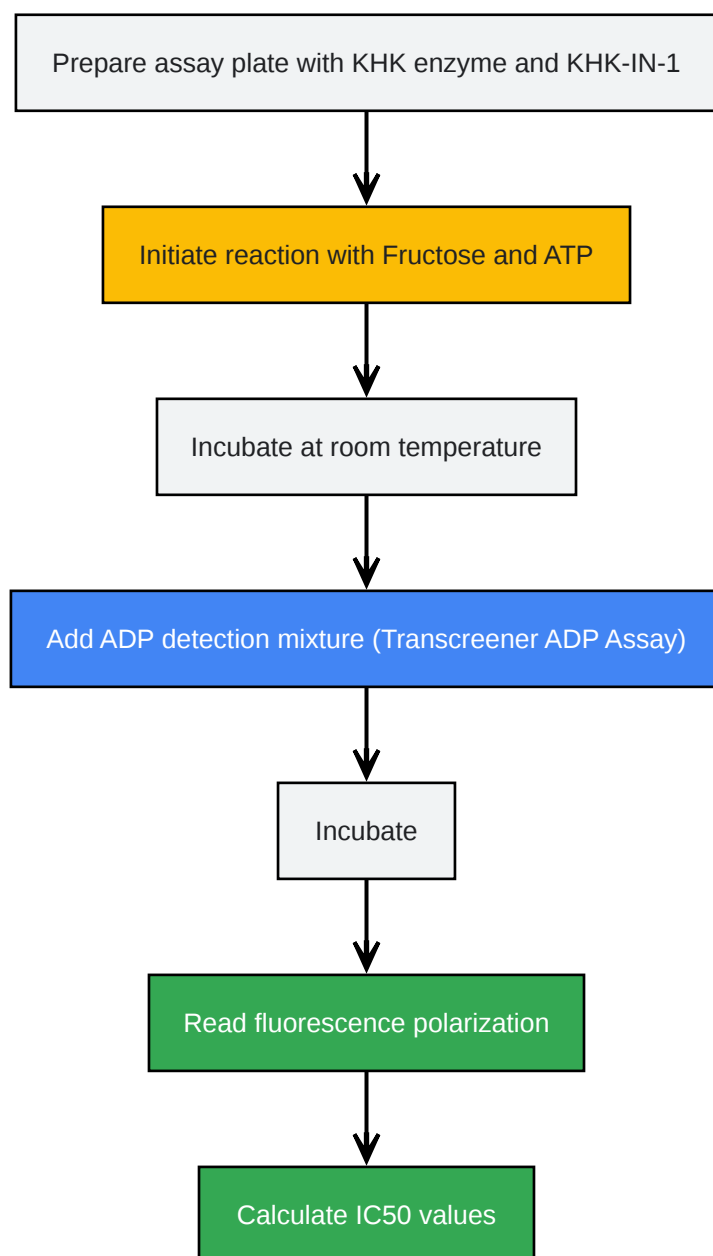
Caption: General synthetic workflow for **KHK-IN-1 hydrochloride**.

Detailed Protocol:

The synthesis involves a three-step sequential substitution on a trichloropyrimidinopyrimidine core. New compounds were purified by HPLC and characterized by ESI-MS and ^1H NMR.[2]

Ketohexokinase Inhibition Assay

The inhibitory activity of KHK-IN-1 against human KHK-C was determined using a transcreener ADP assay. This homogeneous, competitive fluorescence polarization assay measures the production of ADP, a direct product of the KHK-catalyzed reaction.[2]



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Caption: Workflow for the KHK enzymatic inhibition assay.

Cellular Fructose-1-Phosphate (F1P) Production Assay

The cellular potency of KHK-IN-1 was assessed by measuring the inhibition of F1P production in HepG2 cell lysates.

Protocol:

- HepG2 cells are cultured and harvested.
- Cell lysates are prepared.
- Lysates are incubated with varying concentrations of **KHK-IN-1 hydrochloride**.
- Fructose is added to initiate the enzymatic reaction.
- The reaction is stopped, and the level of F1P is quantified using LC-MS.^[1]
- IC₅₀ values are determined from the dose-response curve.

Conclusion

KHK-IN-1 hydrochloride is a well-characterized, potent, and selective inhibitor of ketohexokinase. Its structural and pharmacological properties make it a valuable tool for studying the role of fructose metabolism in health and disease. The detailed experimental protocols provided herein should facilitate further research and development of KHK inhibitors for the potential treatment of metabolic disorders.

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